Increased Lipophilicity (LogP) vs. Non-Chlorinated N-Methyl Analog
The 4-chloro substitution significantly increases lipophilicity compared to the non-halogenated N-methyl analog. The target compound has a reported LogP of approximately 3.9 , while Fmoc-N-methyl-D-phenylalanine (without the chlorine) has reported LogP values ranging from 4.56 to 5.89 [1]. This indicates a significant shift in the partition coefficient, which can influence membrane permeability and overall peptide behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~3.9 |
| Comparator Or Baseline | Fmoc-N-methyl-D-phenylalanine (CAS 138775-05-0): LogP 4.56-5.89 |
| Quantified Difference | Target compound has a lower LogP by at least 0.66 units, indicating it is less lipophilic than its non-chlorinated analog. |
| Conditions | Predicted or calculated LogP values from different vendor and database sources. |
Why This Matters
Lipophilicity is a critical parameter in drug design, affecting solubility, membrane permeability, and off-target binding. This difference in LogP allows researchers to tune the physicochemical properties of a peptide by choosing the appropriate building block.
- [1] Molbase. Fmoc-N-methyl-D-phenylalanine (CAS 138775-05-0) Properties. View Source
